2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid
Overview
Description
“2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid” is an organic compound . Its empirical formula is C10H8F2O2 and it has a molecular weight of 198.17 . The compound is characterized by a cyclopropane ring substituted with a carboxylic acid group and a 2,3-difluorophenyl group .
Molecular Structure Analysis
The molecular structure of “2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid” consists of a cyclopropane ring, which is a three-membered carbon ring, attached to a 2,3-difluorophenyl group and a carboxylic acid group . The presence of the difluorophenyl group and the carboxylic acid group imparts unique chemical properties to the compound .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : A method for synthesizing fluorinated analogs of 1-aminocyclopropane carboxylic acid, closely related to 2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid, has been developed, highlighting techniques in cyclopropanation and rearrangement (Sloan & Kirk, 1997).
- Characterization of Natural Occurrence : Investigations into the natural occurrence and identification of related cyclopropane carboxylic acid conjugates in plants provide insights into the biological relevance and potential applications of similar compounds (Hoffman, Yang, & McKeon, 1982).
Biological Activities
- Broad Range of Biological Activities : Natural compounds containing the cyclopropane moiety, similar to 2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid, have been found to exhibit diverse biological activities, including antifungal, antimicrobial, and antiviral properties (Coleman & Hudson, 2016).
- Specific Base-Catalysis Decomposition : Studies have shown that derivatives like 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid decompose via specific-base catalysis, indicating potential reactivity and stability considerations relevant to similar compounds (Liu et al., 2015).
Applications in Synthesis
- Chiral Intermediates for Drug Synthesis : The compound has been used in the synthesis of chiral intermediates for drugs, demonstrating its utility in pharmaceutical applications (Guo et al., 2017).
- Metal-Free Ring-Opening Reactions : The ring-opening of cyclopropane-1,1-dicarboxylates, a process similar to reactions involving 2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid, has been achieved under metal-free conditions, offering an environmentally friendly and efficient method for such transformations (Ortega & Csákÿ, 2016).
properties
IUPAC Name |
2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOJFERUHBBKLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C(=CC=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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